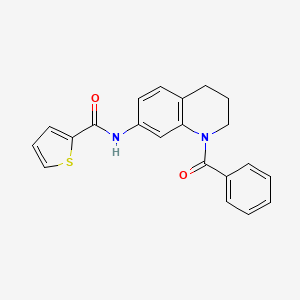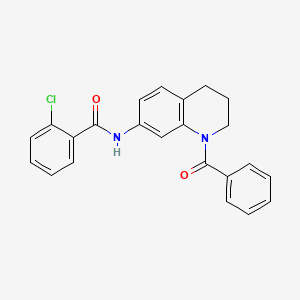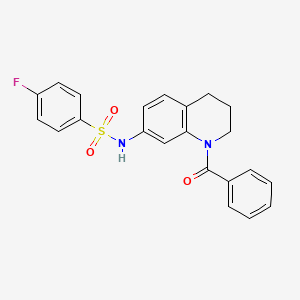
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide, also known as N-benzoyl-THQ-cyclopentylpropanamide, is an important compound found in the development of drugs and pharmaceuticals. It is a synthetic compound that can be used as an intermediate in the synthesis of a variety of drugs, including analgesics, anti-inflammatory agents, and anti-cancer agents. This compound has been studied extensively in the laboratory and has been found to have a variety of applications in the medical field.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has been studied extensively in the laboratory and has been found to have a variety of applications in the medical field. It has been found to have anti-inflammatory, anti-cancer, and analgesic properties. It has been used in the development of drugs for the treatment of cancer, arthritis, and other inflammatory diseases. It has also been used in the development of drugs for the treatment of pain, including opioids and non-steroidal anti-inflammatory drugs.
作用機序
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase enzymes. These enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. By inhibiting cyclooxygenase enzymes, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to have anti-cancer effects. It has also been found to reduce the production of prostaglandins, which can lead to a decrease in inflammation and pain. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has been found to have antioxidant and anti-oxidant effects, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of solvents. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and its solubility in other solvents is limited. Additionally, its low solubility can make it difficult to measure accurately in laboratory experiments.
将来の方向性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has a variety of potential future applications in the medical field. It could be used in the development of new drugs for the treatment of cancer, arthritis, and other inflammatory diseases. It could also be used in the development of drugs for the treatment of pain, including non-steroidal anti-inflammatory drugs and opioids. Additionally, it could be used in the development of drugs for the treatment of other conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. Finally, it could be used in the development of drugs for the treatment of other conditions, such as obesity, diabetes, and cardiovascular diseases.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide can be synthesized via a multi-step process. The first step involves the reaction of benzoyl chloride and 3-cyclopentylpropanamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide. The second step involves the reaction of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide with a reducing agent, such as sodium borohydride, to form the desired product. This reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(15-12-18-7-4-5-8-18)25-21-13-14-22-20(17-21)11-6-16-26(22)24(28)19-9-2-1-3-10-19/h1-3,9-10,13-14,17-18H,4-8,11-12,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZDZTXHJQAOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














